molecular formula C12H14N4O3 B7689480 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline

4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline

Cat. No.: B7689480
M. Wt: 262.26 g/mol
InChI Key: GYYHPOVWPLHMEP-UHFFFAOYSA-N
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Description

4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amidoximes with acyl reagents such as anhydrides, which occurs in two steps: O-acylation of amidoxime and subsequent cyclodehydration into the 1,2,4-oxadiazole core . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases like potassium hydroxide (KOH) at ambient temperature .

Industrial Production Methods

While specific industrial production methods for 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to be a bioisostere of amides, which means it can mimic the biological activity of amide-containing compounds while offering better hydrolytic and metabolic stability . This makes it a valuable pharmacophore in drug design, potentially interacting with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-6-13-10-5-4-9(7-11(10)16(17)18)12-14-8(2)15-19-12/h4-5,7,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYHPOVWPLHMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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